molecular formula C12H8FN5O2 B2699301 5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide CAS No. 1795440-62-8

5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide

Cat. No.: B2699301
CAS No.: 1795440-62-8
M. Wt: 273.227
InChI Key: LEPFSGJPKZRBQX-UHFFFAOYSA-N
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Description

5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide is a synthetic organic compound that belongs to the class of oxazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide typically involves the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-fluorophenyl group: This step often involves a nucleophilic substitution reaction where a fluorinated aromatic compound is introduced.

    Attachment of the triazole moiety: This can be done through a coupling reaction, such as a click chemistry reaction, where the triazole ring is formed in situ.

    Formation of the carboxamide group: This step usually involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxazole ring or the triazole moiety.

    Reduction: Reduction reactions could target the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxazole N-oxides, while reduction could produce amines.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Researchers may use this compound as a starting material to create new derivatives with enhanced properties.

Biology

    Biological activity studies: The compound could be tested for its activity against various biological targets, such as enzymes or receptors.

Medicine

    Drug development:

Industry

    Material science: The compound might be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide would depend on its specific biological target. Generally, it could interact with proteins or enzymes, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-chlorophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide
  • 5-(4-bromophenyl)-N-(4H-1,2,4-triazol-4-yl)oxazole-2-carboxamide

Uniqueness

The presence of the fluorine atom in the 4-fluorophenyl group can significantly influence the compound’s properties, such as its lipophilicity, metabolic stability, and binding affinity to biological targets. This makes it unique compared to its chloro- or bromo-substituted analogs.

Properties

IUPAC Name

5-(4-fluorophenyl)-N-(1,2,4-triazol-4-yl)-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FN5O2/c13-9-3-1-8(2-4-9)10-5-14-12(20-10)11(19)17-18-6-15-16-7-18/h1-7H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPFSGJPKZRBQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(O2)C(=O)NN3C=NN=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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